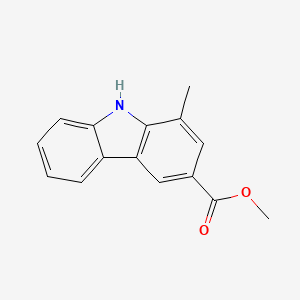
methyl 1-methyl-9H-carbazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methyl-9H-carbazole-3-carboxylate is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The structure of this compound consists of a carbazole core with a methyl group at the 1-position and a carboxylate ester group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-9H-carbazole-3-carboxylate can be achieved through various synthetic routes. One common method involves the copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate with boronic acids, followed by palladium-catalyzed intramolecular C–H arylation . This method provides an efficient route to carbazole derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-methyl-9H-carbazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the carbazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted carbazole derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-9H-carbazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Wirkmechanismus
The mechanism of action of methyl 1-methyl-9H-carbazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. For example, carbazole derivatives have been shown to modulate glucose metabolism, inhibit inflammatory mediators, and control oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-methoxy-9H-carbazole-3-carboxylate: Similar structure with a methoxy group instead of a methyl group at the 1-position.
9-Methyl-9H-carbazole-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxylate ester group.
2-Methyl-9H-carbazole: Similar structure with a methyl group at the 2-position instead of the 1-position.
Uniqueness
Methyl 1-methyl-9H-carbazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
104970-91-4 |
|---|---|
Molekularformel |
C15H13NO2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
methyl 1-methyl-9H-carbazole-3-carboxylate |
InChI |
InChI=1S/C15H13NO2/c1-9-7-10(15(17)18-2)8-12-11-5-3-4-6-13(11)16-14(9)12/h3-8,16H,1-2H3 |
InChI-Schlüssel |
QIBIOYUABKRONK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1NC3=CC=CC=C32)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
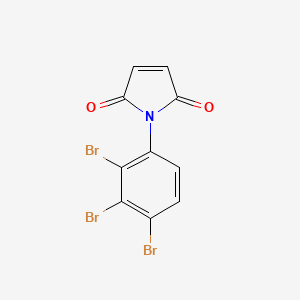
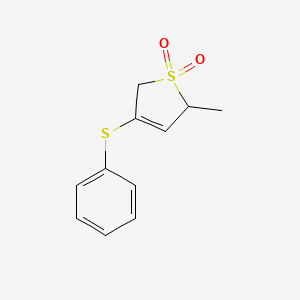
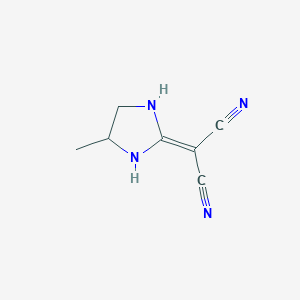
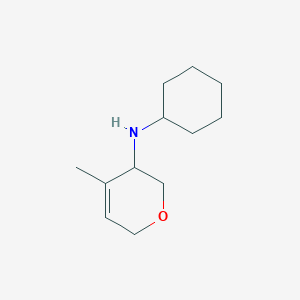

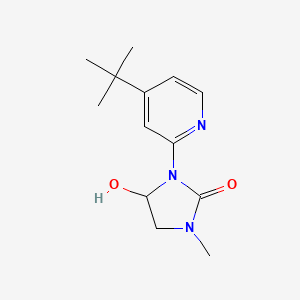

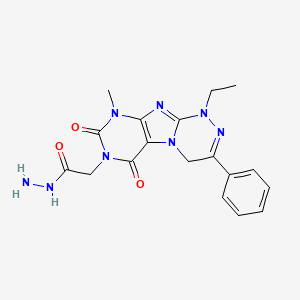
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
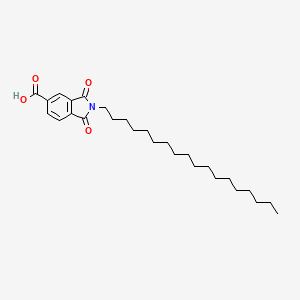
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
